molecular formula C13H10O B8800641 9H-fluoren-4-ol CAS No. 28147-35-5

9H-fluoren-4-ol

Cat. No.: B8800641
CAS No.: 28147-35-5
M. Wt: 182.22 g/mol
InChI Key: ANGFHRWEXHAILW-UHFFFAOYSA-N
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Description

9H-fluoren-4-ol is a useful research compound. Its molecular formula is C13H10O and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
9H-Fluoren-4-ol serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it suitable for creating polymers and pharmaceuticals. For instance, it can be utilized in the synthesis of indole-containing compounds through dehydrogenative reactions, yielding high purity and selectivity under mild conditions .

Electroluminescent Materials
The compound is also explored for its potential in organic electronics, particularly in the development of electroluminescent materials. The ability to form stable derivatives with desirable electronic properties makes it a candidate for applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Biological Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives. For example, synthesized compounds based on this structure were tested against various bacterial strains, demonstrating significant inhibitory effects. The following table summarizes the antimicrobial activity:

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus10
Escherichia coli8
Pseudomonas aeruginosa8

These findings indicate that this compound derivatives could be promising candidates for developing new antimicrobial agents .

Anticancer Potential
The compound has also been investigated for its anticancer activity. Research indicates that derivatives of this compound can inhibit specific cancer cell lines by disrupting signaling pathways involved in tumor growth. For instance, fluorinated derivatives have shown efficacy in inhibiting receptor tyrosine kinases (RTKs), which are critical in cancer progression .

Medical Applications

Drug Development
In medicinal chemistry, this compound is being explored as a precursor for synthesizing therapeutic agents. Its ability to participate in various chemical reactions allows researchers to modify its structure to enhance biological activity and reduce toxicity. This adaptability makes it a valuable compound in drug design investigations .

Industrial Applications

Production of Specialty Chemicals
Industrially, this compound is utilized in producing specialty chemicals, including those used in coatings and adhesives. Its unique properties make it suitable for formulating products that require specific performance characteristics such as durability and resistance to environmental factors .

Case Studies

Synthesis and Characterization
A notable study synthesized several new derivatives of this compound and characterized their antimicrobial activities. The compounds were screened against various microorganisms, revealing promising results that suggest potential applications in treating infections caused by resistant strains .

Electronics Research
Another study focused on the use of this compound derivatives in organic electronics. Researchers demonstrated that these compounds could be effectively integrated into device architectures, enhancing performance metrics such as efficiency and stability in OLEDs .

Properties

CAS No.

28147-35-5

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

9H-fluoren-4-ol

InChI

InChI=1S/C13H10O/c14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7,14H,8H2

InChI Key

ANGFHRWEXHAILW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C31)C(=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A partial solution of 196.2 mg (1 mmol) of 4-hydroxy-fluoren-9-one in 2 mL EtOAc and 3 mL EtOH with 40 mg 10% Pd/C was stirred under a balloon of hydrogen for 27.5 hours. The catalyst was removed by filtration through celite, washed well with EtOAc, and the filtrate evaporated. The residue was purified by plate layer chromatography with CH2Cl2-EtOAc(50:1) to give 102.7 mg of the title substance.
Quantity
196.2 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One

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